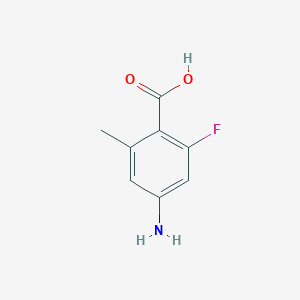
3-(3-Ethoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxyphenyl)prop-2-en-1-ol: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of cinnamyl alcohol, where the phenyl ring is substituted with an ethoxy group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-ethoxybenzaldehyde with allyl alcohol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods: it is likely that similar condensation reactions are scaled up using appropriate catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Ethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(3-ethoxyphenyl)propan-1-ol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: 3-(3-Ethoxyphenyl)prop-2-enal or 3-(3-Ethoxyphenyl)propanoic acid.
Reduction: 3-(3-Ethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Ethoxyphenyl)prop-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxyphenyl)prop-2-en-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure suggests it may participate in various biochemical pathways, potentially influencing cellular processes .
Comparaison Avec Des Composés Similaires
3-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a methoxy group instead of an ethoxy group and exhibits similar chemical properties.
3-(3-Methoxyphenyl)-2-propen-1-ol: Similar to the above compound but with the methoxy group at the meta position.
Uniqueness: 3-(3-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(E)-3-(3-ethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3-7,9,12H,2,8H2,1H3/b6-4+ |
Clé InChI |
NQSKBQAAOOMSAS-GQCTYLIASA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)/C=C/CO |
SMILES canonique |
CCOC1=CC=CC(=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)





![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)




